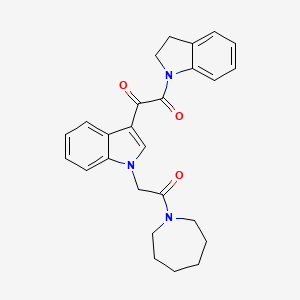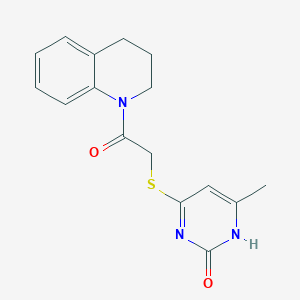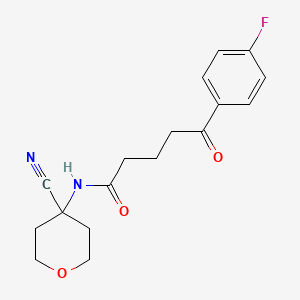![molecular formula C18H17ClFNO4 B2939814 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1351835-92-1](/img/structure/B2939814.png)
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is a chemical compound that belongs to the class of benzylamines. It is commonly referred to as CFM-2OEA and has been the subject of various scientific studies due to its potential applications in the field of medicine.
作用機序
The mechanism of action of CFM-2OEA is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CFM-2OEA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CFM-2OEA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. CFM-2OEA has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, CFM-2OEA has been shown to exhibit anti-microbial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
CFM-2OEA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. It has also been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for further research. However, there are also some limitations to using CFM-2OEA in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, CFM-2OEA has not been extensively studied in vivo, which limits its potential applications in the development of new drugs.
将来の方向性
There are several future directions for research on CFM-2OEA. One direction is to further investigate its mechanism of action, which could provide insights into its potential applications in the treatment of various diseases. Another direction is to study its effects in vivo, which could provide more information on its safety and efficacy as a potential drug candidate. Additionally, CFM-2OEA could be tested in combination with other drugs to determine its potential synergistic effects. Finally, CFM-2OEA could be modified to improve its potency and selectivity, which could lead to the development of more effective drugs.
合成法
CFM-2OEA can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form 3-methoxyphenylacetyl chloride. This is then reacted with 3-chloro-4-fluorobenzylamine to form 2-(3-chloro-4-fluorobenzylamino)-2-oxoethyl (3-methoxyphenyl)acetate, which is the precursor to CFM-2OEA. The final step involves the reaction of the precursor with sodium hydroxide to form CFM-2OEA.
科学的研究の応用
CFM-2OEA has been the subject of various scientific studies due to its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs. CFM-2OEA has also been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and infectious diseases.
特性
IUPAC Name |
[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-24-14-4-2-3-12(7-14)9-18(23)25-11-17(22)21-10-13-5-6-16(20)15(19)8-13/h2-8H,9-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZORQAJNTYBYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-9-methylpurine](/img/structure/B2939731.png)


![3-(furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939736.png)


![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2939742.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2939747.png)
![N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2939748.png)
![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2939750.png)
![4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2939752.png)

